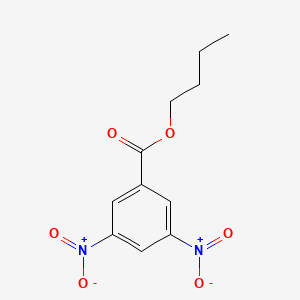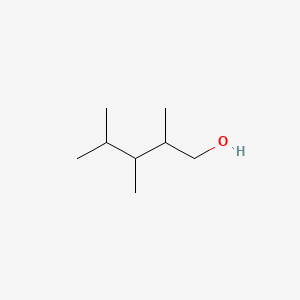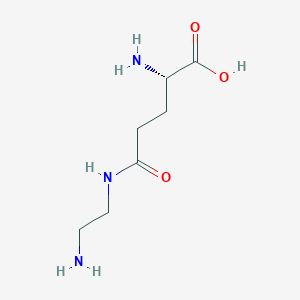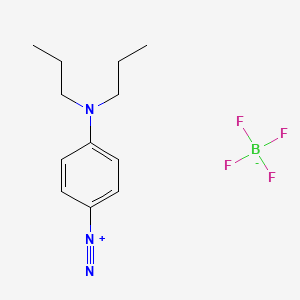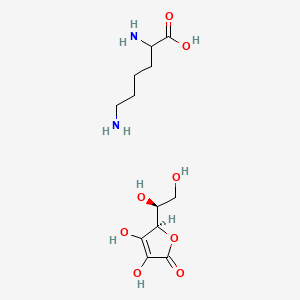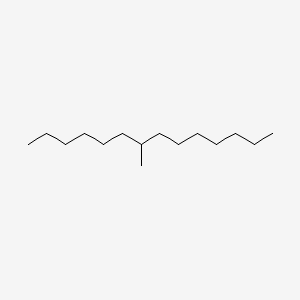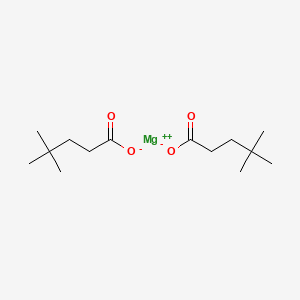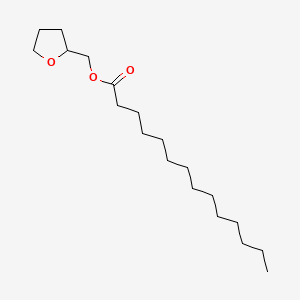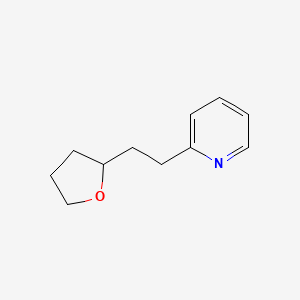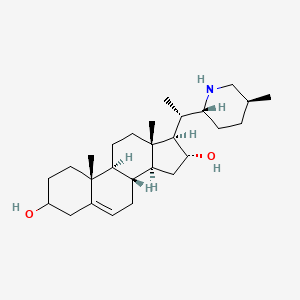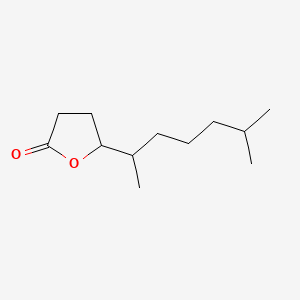
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one: is an organic compound with the molecular formula C15H28O2. It is a member of the dihydrofuran family, characterized by a furan ring that is partially saturated. This compound is notable for its unique structural features, which include a dihydrofuran ring substituted with a 1,5-dimethylhexyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions. This can be achieved using various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with 1,5-Dimethylhexyl Group: The furan ring is then substituted with a 1,5-dimethylhexyl group. This can be accomplished through Friedel-Crafts alkylation, where the furan ring reacts with 1,5-dimethylhexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and chromatography.
化学反应分析
Types of Reactions
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products
Oxidation: Furanones, carboxylic acids
Reduction: Saturated dihydrofuran derivatives
Substitution: Halogenated or nitrated furan derivatives
科学研究应用
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi.
相似化合物的比较
Similar Compounds
- 5-(1,5-Dimethylhexyl)furan-2(3H)-one
- 5-(1,5-Dimethylhexyl)tetrahydrofuran-2(3H)-one
- 5-(1,5-Dimethylhexyl)oxolan-2-one
Uniqueness
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of a partially saturated furan ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
85665-83-4 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
5-(6-methylheptan-2-yl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-9(2)5-4-6-10(3)11-7-8-12(13)14-11/h9-11H,4-8H2,1-3H3 |
InChI 键 |
QHIZATOHFPWJAM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)C1CCC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



